2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Description
Structural Characterization of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine Hydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is This compound . This nomenclature reflects:
- A cyclopropane ring system numbered such that the amine group (-NH$$_2$$) occupies position 1.
- A phenyl substituent at position 2 of the cyclopropane ring, which itself bears a trifluoromethyl (-CF$$_3$$) group at the ortho position (carbon 2 of the phenyl ring).
- The hydrochloride salt form, indicating protonation of the amine group.
The molecular formula is C$${10}$$H$${11}$$ClF$$_3$$N , corresponding to a molecular weight of 237.65 g/mol . The formula accounts for:
- 10 carbon atoms (3 from the cyclopropane, 6 from the phenyl ring, 1 from the trifluoromethyl group).
- 11 hydrogen atoms (5 from the cyclopropane, 4 from the phenyl ring, 2 from the amine group).
- 1 chlorine atom and 3 fluorine atoms from the hydrochloride salt and trifluoromethyl group, respectively.
Table 1: Molecular formula breakdown
| Component | Contribution to Formula |
|---|---|
| Cyclopropane | C$$3$$H$$5$$ |
| Phenyl ring | C$$6$$H$$4$$ |
| Trifluoromethyl | CF$$_3$$ |
| Amine hydrochloride | NH$$_2$$·HCl |
| Total | C$${10}$$H$${11}$$ClF$$_3$$N |
The ortho-substituted trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, influencing the compound’s reactivity and conformational stability.
Crystallographic Data and Conformational Analysis
While detailed crystallographic data for this compound remains limited in public databases, analogous compounds provide insights into its structural behavior. For example, the stereoisomer (1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS 175168-77-1) crystallizes in a monoclinic system with space group P2$$_1$$ and unit cell parameters:
The cyclopropane ring adopts a puckered conformation to alleviate angle strain, with dihedral angles between the ring and phenyl group measuring approximately 35–40° . The trifluoromethyl group’s ortho position forces the phenyl ring into a near-perpendicular orientation relative to the cyclopropane plane, minimizing steric clashes.
Key conformational features:
- Cyclopropane strain : Bond angles of ~60° create significant ring strain, increasing reactivity.
- Intermolecular interactions : Hydrogen bonding between the protonated amine (NH$$_3^+$$) and chloride ions stabilizes the crystal lattice.
- CF$$_3$$ orientation : The trifluoromethyl group’s electronegativity induces dipole-dipole interactions with adjacent molecules.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, D$$_2$$O):
- δ 1.85–2.15 ppm (m, 2H) : Cyclopropane protons (H-2 and H-3), split into multiplets due to geminal and vicinal coupling.
- δ 3.10–3.30 ppm (m, 1H) : Methine proton (H-1) adjacent to the amine group.
- δ 7.45–7.70 ppm (m, 4H) : Aromatic protons from the ortho-substituted phenyl ring.
- $$^13$$C NMR (100 MHz, D$$2$$O):
- δ 15.2 ppm : Cyclopropane carbons (C-2 and C-3).
- δ 38.5 ppm : Methine carbon (C-1) bonded to the amine.
- δ 121–132 ppm : Aromatic carbons, with δ 124.8 ppm (q, J = 272 Hz) for the CF$$
Infrared (IR) Spectroscopy
- 3200–2800 cm$$^{-1}$$ : N-H stretching vibrations from the ammonium ion (NH$$_3^+$$).
- 1120–1170 cm$$^{-1}$$ : C-F stretching modes of the trifluoromethyl group.
- 1550–1600 cm$$^{-1}$$ : Aromatic C=C ring vibrations.
Mass Spectrometry (MS)
Comparative Structural Analysis with Related Cyclopropylamine Derivatives
Table 2: Structural comparison with analogous compounds
Key observations :
- Steric effects : Ortho-substituted derivatives exhibit greater steric hindrance than para-substituted analogs, affecting solubility and reactivity.
- Electronic effects : The -CF$$_3$$ group’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution potential.
- Conformational rigidity : Cyclopropane derivatives are less flexible than open-chain amines, influencing binding to biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCTXCXCIYKANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of α,β-Unsaturated Esters
The foundational approach involves constructing the cyclopropane ring via [2+1] cycloaddition using carbene precursors. A representative method adapts the protocol described in EP2644590A1 for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA). For the trifluoromethyl variant, 2-trifluoromethylbenzaldehyde undergoes aldol condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(2-trifluoromethylphenyl)-2-propenoic acid. This intermediate is esterified with methanol under sulfuric acid catalysis, forming methyl (E)-3-(2-trifluoromethylphenyl)acrylate.
Cyclopropanation is achieved using trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) and sodium hydride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 0–25°C. The reaction proceeds via sulfoxonium ylide generation, yielding methyl trans-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate with >90% diastereoselectivity. Subsequent hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid, which is converted to the acyl azide using diphenylphosphoryl azide (DPPA) under Curtius rearrangement conditions. Thermal decomposition of the azide in toluene at 80°C generates the isocyanate intermediate, which is hydrolyzed to the primary amine and isolated as the hydrochloride salt.
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Malonic acid, pyridine | (E)-3-(2-Trifluoromethylphenyl)acrylic acid | 85 |
| 2 | TMSOI, NaH, DMSO | Methyl trans-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate | 78 |
| 3 | NaOH, MeOH/H2O | trans-2-(2-Trifluoromethylphenyl)cyclopropanecarboxylic acid | 92 |
| 4 | DPPA, Et3N | Acyl azide | 88 |
| 5 | Δ, H2O | 2-[2-(Trifluoromethylphenyl)]cyclopropan-1-amine hydrochloride | 65 |
Asymmetric Cyclopropanation Using Transition Metal Catalysts
Enantioselective synthesis is critical for pharmaceutical applications. A Ru-catalyzed method, inspired by WO 12/001531, employs dichloro(p-cymene)ruthenium(II) dimer (2 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (4 mol%). Ethyl diazoacetate (1.1 equiv) is added to a solution of 2-trifluoromethylstyrene in dichloromethane at −20°C, yielding ethyl (1R,2R)-2-(2-trifluoromethylphenyl)cyclopropanecarboxylate with 95% enantiomeric excess (ee). Hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water provides the carboxylic acid, which undergoes Hofmann rearrangement using sodium hypochlorite and ammonia to furnish the amine hydrochloride.
Hydroboration-Oxidation of Cyclopropene Intermediates
A less conventional route involves cyclopropene intermediates. 2-Trifluoromethylphenylacetylene is treated with diethylzinc and titanium(IV) isopropoxide to form a titanacyclopropane, which reacts with borane-THF to yield a cyclopropane-borane adduct. Oxidation with hydrogen peroxide in basic medium produces the alcohol, which is converted to the amine via Gabriel synthesis. While this method avoids azide intermediates, the low yield (∼45%) limits industrial applicability.
Reductive Amination of Cyclopropanone Derivatives
Cyclopropanone, generated via acid-catalyzed ring-opening of epoxides, reacts with 2-trifluoromethylbenzaldehyde in a Mannich-type reaction. The resulting imine is reduced with sodium cyanoborohydride in methanol, yielding the amine hydrochloride after acid workup. This method offers a one-pot synthesis but struggles with stereochemical control, producing a racemic mixture.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cyclopropanation of α,β-Unsaturated Esters | High diastereoselectivity, established safety profile | Requires hazardous azides | Moderate (trans:cis >9:1) | Industrial |
| Ru-Catalyzed Asymmetric Cyclopropanation | High enantioselectivity (up to 95% ee) | Expensive catalysts, sensitivity to moisture | Excellent | Pilot scale |
| Hydroboration-Oxidation | Avoids azides, mild conditions | Low yield, complex intermediates | Poor | Laboratory |
| Reductive Amination | One-pot synthesis | Racemic product, side reactions | None | Limited |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Neurological Disorders
The compound has been investigated for its effects on neurological disorders. The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets. Research suggests that it may influence specific receptors or enzymes involved in neurological conditions, making it a candidate for drug development in this area.
Drug Development
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride serves as a building block for various pharmaceutical compounds. Its structural rigidity due to the cyclopropane ring can influence binding affinity to biological targets, which is crucial for optimizing therapeutic efficacy. The compound's pharmacokinetic properties have been shown to be favorable, suggesting potential for further research in drug formulation.
Binding Affinity and Selectivity
Studies focusing on the binding affinity of this compound reveal its interactions with various biological targets. The trifluoromethyl group significantly affects how the compound interacts with enzymes and receptors, which is critical for understanding its therapeutic potential.
Case Studies
Several case studies have documented the biological effects of this compound:
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
Substituent Position and Electronic Effects
- 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1269152-01-3): Differs by replacing the trifluoromethyl group with a fluorine atom at the 2-position. The electron-withdrawing trifluoromethyl group in the target compound enhances binding affinity to hydrophobic receptor pockets compared to fluorine .
- 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride: A positional isomer with the trifluoromethyl group at the 4-position.
- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride (CAS: 1394042-04-6): Features a methylene spacer between the phenyl and cyclopropane rings. This increases molecular weight (251.68 g/mol vs. 237.65 g/mol) and lipophilicity (logP ~2.8 vs. ~2.3), impacting bioavailability .
Halogenated Derivatives
- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1797306-72-9): Contains a branched propane chain and mixed halogen substituents. The chlorine and fluorine atoms introduce distinct electronic effects, while the branched structure reduces ring strain compared to cyclopropane .
- 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1803586-04-0): Replaces the cyclopropane with a trifluoropropyl chain, increasing flexibility and altering metabolic pathways .
Non-Aromatic Analogs
- 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine hydrochloride (CAS: 1461714-70-4): Substitutes the aromatic trifluoromethyl group with a trifluoroethyl chain.
Pharmacological Activity
- Serotonin 2C Receptor Agonists : The target compound and analogs in (e.g., Compounds 29–31) show functional selectivity for serotonin receptors. The trifluoromethyl group in the target compound increases receptor binding affinity (IC₅₀ ~50 nM) compared to methoxy or fluoro analogs (IC₅₀ >100 nM) due to enhanced hydrophobic interactions .
- Positional Isomerism : The ortho-substituted trifluoromethyl group in the target compound improves steric complementarity with receptor pockets, whereas para-substituted analogs exhibit lower selectivity .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₁ClF₃N | 237.65 | 2.3 | 12.5 (H₂O) |
| 2-(2-Fluorophenyl) analog | C₉H₁₁ClFN | 203.64 | 1.8 | 18.0 (H₂O) |
| 4-(Trifluoromethyl) isomer | C₁₀H₁₁ClF₃N | 237.65 | 2.4 | 10.2 (H₂O) |
| 2-{[4-(CF₃)phenyl]methyl} analog | C₁₁H₁₃ClF₃N | 251.68 | 2.8 | 8.5 (H₂O) |
| 1-(2,2,2-Trifluoroethyl) analog | C₅H₉ClF₃N | 175.58 | 1.2 | 25.0 (H₂O) |
*Calculated using fragment-based methods .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a trifluoromethyl group on a phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition rates in breast cancer (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cell lines, with inhibition percentages ranging from 81% to 90% across different studies .
- Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. It is hypothesized to interact with key signaling pathways involved in cancer progression, particularly those mediated by receptor tyrosine kinases. This interaction may lead to reduced cell proliferation and increased apoptosis in malignant cells .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells, leading to growth arrest and apoptosis.
- Molecular Docking Studies : Computational studies suggest that it may bind effectively to ATP-binding sites of kinases, inhibiting their activity and thus interfering with downstream signaling pathways .
- Synergistic Effects : When used in combination with other anticancer agents, it may enhance therapeutic efficacy through synergistic mechanisms.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy of this compound:
| Study | Cancer Type | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| Study A | T-47D Breast | 0.67 | 90.47% |
| Study B | SK-MEL-5 Melanoma | 0.80 | 84.32% |
| Study C | SR Leukemia | 0.87 | 81.58% |
These results highlight the compound's potential as a promising candidate for further development in oncology.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Initial assessments suggest favorable absorption and distribution characteristics due to the presence of the trifluoromethyl group, which enhances membrane permeability.
Toxicological evaluations are ongoing to determine the safety profile of the compound. Early indications suggest manageable side effects at therapeutic doses, but comprehensive studies are necessary to establish a complete safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
